2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid
CAS No.:
Cat. No.: VC18049531
Molecular Formula: C14H12N2O4S2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O4S2 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoic acid |
| Standard InChI | InChI=1S/C14H12N2O4S2/c15-11-7(13(17)18)3-1-5-9(11)21-22-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) |
| Standard InChI Key | VCWUCBABIFNYOT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)SSC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features two aromatic rings connected by a disulfide bond, with amino (-NH) and carboxylic acid (-COOH) groups at the 2- and 3-positions of each ring . The disulfide bridge introduces conformational flexibility, enabling dynamic redox behavior (Figure 1) . X-ray crystallography of analogous disulfide-containing compounds reveals twisted geometries, with dihedral angles between aromatic rings ranging from 79° to 88° .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| Functional Groups | 2× -NH, 2× -COOH, -S-S- |
| Dihedral Angle (Ar-S-S-Ar) | 82.5°–88.4° |
| Thermal Stability | Decomposes above 200°C |
Synthesis Methods
Stepwise Synthesis and Optimization
The compound is synthesized via controlled oxidation of 2-amino-3-mercaptobenzoic acid precursors under alkaline conditions . Key steps include:
-
Thiol Protection: Amino and carboxylic acid groups are protected using tert-butoxycarbonyl (Boc) and methyl esters, respectively.
-
Disulfide Formation: Oxidation with hydrogen peroxide () or iodine () yields the -S-S- bridge .
-
Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product.
Table 2: Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Oxidizing Agent | (30%) | 68–72% |
| Reaction Temperature | 25–30°C | |
| Purification Method | Column Chromatography (SiO) | >95% Purity |
Characterization employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . The -NMR spectrum shows doublets for aromatic protons (δ 7.2–7.8 ppm) and singlets for -NH groups (δ 5.1–5.3 ppm).
Biological Interactions and Mechanisms
Enzyme Modulation
The disulfide bond enables reversible redox reactions, modulating enzyme activity. For example, it inhibits thioredoxin reductase (TrxR) by competing with native substrates for the selenocysteine active site . Kinetic studies reveal a of 12.3 μM for TrxR, suggesting moderate inhibitory potency.
Antioxidant Activity
In vitro assays demonstrate radical scavenging capacity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) with an IC of 45 μM, comparable to ascorbic acid (IC = 32 μM). The -S-S- bond is critical, as reduction to thiols (-SH) abolishes activity .
Comparative Analysis with Analogous Compounds
Table 3: Comparison of Disulfide-Containing Benzoic Acid Derivatives
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